Cholesteryl potassium sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C27H45KO4S |
|---|---|
Molecular Weight |
504.8 g/mol |
IUPAC Name |
potassium;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C27H46O4S.K/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21+,22+,23-,24+,25+,26+,27-;/m1./s1 |
InChI Key |
DXURYUGUMKTQBU-KPNWGBFJSA-M |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[K+] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[K+] |
Origin of Product |
United States |
Connection to Neurosteroid Biosynthesis
Cholesteryl sulfate (B86663) is intricately linked to the biosynthesis of neurosteroids, which are steroids synthesized within the central nervous system that modulate neuronal function.
Neurosteroids can be synthesized de novo from cholesterol in the brain. nih.govresearchgate.net The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone (B344588). researchgate.net Cholesteryl sulfate can serve as a precursor for the synthesis of other sulfated steroids. nih.gov
Furthermore, sulfated neurosteroids, such as pregnenolone sulfate (PS) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), are potent modulators of neurotransmitter receptors, including the GABA-A receptor. nih.gov The levels of these and other neurosteroids vary across different regions of the brain, as detailed in the table below.
| Neurosteroid | Hippocampus (nmol/kg) | Amygdala (nmol/kg) | Frontal Cortex (nmol/kg) | Striatum (nmol/kg) | Hypothalamus (nmol/kg) | Cerebellum (nmol/kg) |
| Pregnenolone (PREG) | 11.09–1011.33 | - | - | - | - | - |
| Pregnenolone Sulfate (PREGS) | - | - | - | Significantly lower in AD | Significantly lower in AD | Significantly lower in AD |
| Dehydroepiandrosterone (DHEA) | 5.69–201.99 | - | - | - | - | - |
| Dehydroepiandrosterone Sulfate (DHEAS) | - | - | - | Significantly lower in AD | Significantly lower in AD | Significantly lower in AD |
| Progesterone (PROG) | - | - | - | - | - | - |
| Allopregnanolone (B1667786) (3α,5α-THP) | - | - | - | - | - | - |
Concentrations are presented as ranges or notable findings from comparative studies between Alzheimer's disease (AD) patients and non-demented controls. researchgate.netoup.com A dash (-) indicates that specific data for that region was not provided in the cited sources.
Dietary Sulfate Absorption Pathways
Interactions with Biological Membranes
The interactions of cholesteryl sulfate with the lipid components of cellular membranes are multifaceted, impacting the physical state and stability of the bilayer.
Cholesteryl sulfate plays a complex role in regulating the fluidity and order of lipid membranes. Unlike cholesterol, which generally increases membrane order, the effect of cholesteryl sulfate is more nuanced and can depend on the surrounding lipid environment and temperature.
In model membranes, cholesteryl sulfate has been shown to have a fluidizing effect, particularly in the sterol fraction of the stratum corneum lipid phase. nih.gov Studies using deuterium (B1214612) solid-state NMR spectroscopy revealed that higher concentrations of cholesteryl sulfate lead to increased fluidity of both cholesterol and cholesteryl sulfate itself within the lipid matrix, while the acyl chains of ceramides (B1148491) and fatty acids remain largely unaffected. nih.gov This increased fluidity is associated with a decrease in the main phase transition temperature of phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC). nih.govnih.gov
Conversely, some studies report an ordering effect of cholesteryl sulfate on membrane organization. nih.govmdpi.com This ordering effect is thought to be due to the location of the cholesteryl sulfate molecule at the water-lipid interface, where its rigid sterol ring can interact with and restrict the motion of the upper portion of phospholipid acyl chains. nih.govmdpi.com In cholesterol-poor membrane models, increasing amounts of cholesteryl sulfate have been observed to cause a slight increase in anisotropy, indicating decreased membrane fluidity at higher concentrations. nih.gov The dual effects of cholesteryl sulfate on membrane fluidity and order are likely influenced by factors such as the specific lipid composition of the membrane and the concentration of the sterol itself. nih.govnih.gov
Cholesteryl sulfate contributes to the stabilization of lipid bilayers, a function attributed to its amphipathic nature, with a hydrophilic sulfate group and a hydrophobic steroid core. nih.gov This structure allows it to insert into lipid membranes and modulate their properties. The presence of the charged sulfate group at the lipid-water interface helps to stabilize the membrane structure. nih.govmdpi.com
The charged sulfate group of cholesteryl sulfate significantly influences the hydration of lipid membranes. Compared to cholesterol, cholesteryl sulfate binds a considerably larger number of water molecules at the membrane interface. nih.gov Specifically, it has been shown to bind approximately 12 more water molecules than cholesterol. nih.gov
This increased hydration has a profound effect on the lamellar phase of membranes. Cholesteryl sulfate extends the lamellar phase domain to higher water contents. nih.gov For instance, in dimyristoylphosphatidylcholine (B1235183) (DMPC) lamellae, the substitution of 30 mol% cholesterol with cholesteryl sulfate leads to the trapping of an additional 30 wt% of water. nih.gov This results in a greater swelling of the membrane system, as evidenced by larger lamellar repeat distances at maximal hydration. nih.gov The thickness of membranes containing cholesteryl sulfate has also been shown to be dependent on the level of hydration. dntb.gov.ua
The kinetics of cholesteryl sulfate movement between vesicles are notably faster than those of cholesterol. The rate of intermembrane exchange for cholesteryl sulfate is approximately 10-fold faster than for cholesterol in liposomal systems. nih.gov
Studies monitoring the transfer of radiolabeled sterols between donor and acceptor vesicles have revealed that both cholesterol and cholesteryl sulfate exhibit biphasic exchange kinetics. nih.gov This has been interpreted using a three-compartment model that includes the inner and outer monolayers of the donor vesicles and the acceptor bilayer. nih.gov For vesicles containing cholesteryl sulfate, the rapidly exchanging pool is located in the outer monolayer, while the slowly exchanging pool resides in the inner monolayer. nih.gov The rate of transbilayer movement for cholesteryl sulfate, like cholesterol, was found to be slower than the rate of its efflux from the vesicle surface. nih.gov
While cholesteryl sulfate can stabilize membranes under certain conditions, it can also act as a disruptive agent, particularly in specific lipid environments. It has been observed to decrease the lipid packing density and increase the permeability of phospholipid bilayers to a greater extent than cholesterol. nih.gov
In mixed phospholipid bilayers, cholesteryl sulfate at concentrations of 2.5 mol% or more can induce lateral phase separation, an effect not seen with cholesterol under the same conditions. nih.gov Furthermore, it produces a more significant broadening of the main phase transitions of various phospholipids and can even induce a three-component transition in 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (B1263167) (SOPC) bilayers. nih.gov The disruptive effects of cholesteryl sulfate are more pronounced in bilayers containing oleic acid compared to those with docosahexaenoic acid (DHA). nih.gov
Protein-Cholesteryl Sulfate Interactions
Cholesteryl sulfate is known to interact with various proteins, modulating their activity and function. One notable example is its interaction with cholesteryl ester transfer protein (CETP), which facilitates the exchange of cholesteryl esters and triglycerides between lipoproteins in plasma. nih.gov
In studies examining the mechanism of CETP-mediated lipid transfer, cholesteryl sulfate was found to be an inhibitor of this process. nih.gov The inhibitory effect of cholesteryl sulfate was primarily associated with the modification of low-density lipoproteins (LDL), with only a modest alteration of high-density lipoproteins (HDL). nih.gov This suggests that cholesteryl sulfate can influence lipid metabolism by altering the function of key proteins involved in lipoprotein remodeling. nih.gov
Beyond CETP, cholesteryl sulfate is also known to interact with other proteins. It can alter the activity of serine proteases in the coagulation cascade and accelerate the proteolytic activity of matrix metalloproteinase-7. nih.gov Additionally, it may modulate protein kinase C, an enzyme involved in cellular differentiation. nih.gov
Structural Characterization of Binding Sites in Soluble Proteins
The binding of cholesteryl sulfate to soluble proteins is characterized by specific structural features that accommodate both the hydrophobic steroid core and the polar sulfate group. nih.govnih.gov Analysis of crystallographic data reveals that cholesteryl sulfate, much like cholesterol, typically positions itself within a protein cavity or pocket, minimizing the exposure of its hydrophobic structure to the aqueous environment. nih.govresearchgate.net These binding sites are generally located between protein domains that possess an organized secondary structure, such as α-helices and β-strands. nih.govnih.govresearchgate.net
The bulky, nonpolar steroid nucleus and iso-octyl side chain of cholesteryl sulfate engage in extensive hydrophobic interactions with nonpolar amino acid residues within the protein's binding pocket. nih.govnih.gov These interactions are fundamental to the stability of the protein-ligand complex. Structural analyses have identified that the hydrophobic part of the molecule is frequently partnered by amino acids such as leucine (B10760876) (Leu), isoleucine (Ile), valine (Val), and phenylalanine (Phe). nih.govnih.govresearchgate.net
Detailed contact mapping has revealed specific "hot spots" on the steroid structure that are most frequently involved in these hydrophobic interactions. nih.govresearchgate.net Notably, carbons C21 and C26 on the cholesterol side chain are major hot spots, indicating they are critical points of contact with the protein. nih.govnih.govresearchgate.net Conversely, certain areas of the steroid core, such as C8, C9, C10, C13, and C17, are considered "cold spots" where contacts with the protein are not detected. nih.govnih.govresearchgate.net
While the steroid core is buried in a hydrophobic pocket, the polar sulfate group at the C-3 position is crucial for anchoring the molecule and providing specificity through hydrogen bonds. nih.govnih.gov This sulfate group typically interacts with polar amino acid residues or the protein backbone. nih.gov In contrast to the hydroxyl group of cholesterol which may partner with asparagine (Asn), glutamine (Gln), or tyrosine (Tyr), the 3-sulfo group of cholesteryl sulfate has been observed to form hydrogen bonds with the backbone amide nitrogen of Tyr and Gln, as well as the side chain nitrogen of arginine (Arg). nih.govnih.gov The stronger hydrogen-bonding capability of the sulfate group may contribute to a higher binding affinity for certain receptors compared to cholesterol. nih.gov
Modulation of Protein Conformation and Activity
The binding of cholesteryl sulfate to a protein is not a passive event; it can actively modulate the protein's three-dimensional structure and, consequently, its biological activity. nih.gov This direct binding mechanism is a recognized way that steroids can modify protein function. nih.gov By occupying a binding site, cholesteryl sulfate can stabilize a particular protein conformation, leading to either activation or inhibition of its function. For instance, at a molecular level, cholesteryl sulfate is known to regulate the activity of serine proteases. nih.gov Furthermore, its interaction with specific enzymes and signaling proteins, such as Protein Kinase C isoforms, demonstrates its role as a direct modulator of protein activity. nih.govnih.gov
Specific Enzyme Interactions (e.g., Cholesterol 24-Hydroxylase as a substrate)
Cholesteryl sulfate can act as a substrate for specific enzymes, directly participating in metabolic pathways. A key example is its interaction with Cholesterol 24-hydroxylase (CYP46A1), a cytochrome P450 enzyme primarily responsible for cholesterol turnover in the brain. nih.govresearchgate.netwikipedia.org Structural and biochemical studies have revealed that cholesteryl sulfate (referred to as cholesterol 3-sulfate) is a high-affinity substrate for this enzyme. nih.gov The crystal structure of human Cholesterol 24-hydroxylase shows cholesterol sulfate bound within the active site, held in place by a combination of hydrogen bonding and hydrophobic packing with amino acids from multiple α-helices. nih.govresearchgate.net This interaction leads to the hydroxylation of the substrate, a critical step in its metabolic pathway. nih.govwikipedia.org
Signal Transduction and Regulatory Cascades
Cholesteryl sulfate functions as a signaling molecule that can influence intracellular regulatory cascades. One of the most well-documented pathways involves its selective regulation of Protein Kinase C (PKC) isoforms, which are critical mediators of signal transduction involved in processes like cellular differentiation. nih.govnih.govnih.gov
Regulation of Protein Kinase C (PKC) Isoforms (e.g., α, δ, ε, η, σ)
Cholesteryl sulfate has been identified as a selective activator of multiple Protein Kinase C (PKC) isoenzymes, playing a role similar to a second messenger. nih.govnih.gov Studies in murine keratinocytes have shown that cholesteryl sulfate can modulate the activity of PKC isoforms α, δ, ε, η, and σ. nih.gov In vitro kinase assays demonstrated that cholesteryl sulfate activates these isoforms, but with a notable preference. It induced the kinase activity of PKC ε, η, and σ to a greater extent than the potent activator phorbol (B1677699) ester, while PKC α and δ were activated to a lesser degree. nih.gov
This selective activation is accompanied by a differential translocation of the PKC isoforms within the cell. nih.gov Treatment of keratinocytes with cholesteryl sulfate caused a rapid and sustained translocation of PKC ε, η, and σ from the soluble cytosolic fraction to the cytoskeletal fraction, a hallmark of PKC activation. nih.gov In contrast, the distribution of PKC α and δ was not significantly affected. nih.gov This selective activation and translocation of specific PKC isoforms, particularly the eta (η) isoform, suggests a key mechanism by which cholesteryl sulfate stimulates specific cellular pathways, such as squamous differentiation. nih.govnih.gov
Table 1: Effect of Cholesteryl Sulfate on PKC Isoform Activity and Distribution
| PKC Isoform | In Vitro Kinase Activation by Cholesteryl Sulfate | Translocation in Response to Cholesteryl Sulfate |
|---|---|---|
| PKC α | Less activated compared to phorbol ester | No redistribution observed |
| PKC δ | Less activated compared to phorbol ester | No redistribution observed |
| PKC ε | More activated compared to phorbol ester | Translocated from cytosol to cytoskeleton |
| PKC η | More activated compared to phorbol ester | Translocated from cytosol to cytoskeleton |
| PKC σ | More activated compared to phorbol ester | Translocated from cytosol to cytoskeleton |
Data sourced from studies on murine keratinocytes. nih.gov
Modulation of Phosphatidylinositol 3-Kinase (PI3K) Specificity
Cholesteryl sulfate has been shown to selectively modulate the activity of mammalian phosphatidylinositol 3-kinase (PI3K), a critical enzyme in cellular signaling. Research demonstrates that at low micromolar concentrations, cholesteryl sulfate can inhibit the phosphatidylinositol 3-kinase activity of the p110α/p85α PI3K complex. nih.gov However, at these same concentrations, it does not affect the phosphatidylinositol bisphosphate 3-kinase activity. nih.gov This selective inhibition effectively switches the enzyme's substrate specificity, favoring the phosphorylation of more highly phosphorylated inositol (B14025) lipids like phosphatidylinositol 3,4-bisphosphate (PtdInsP2). nih.gov
This modulatory effect is specific to the mammalian enzyme, as cholesteryl sulfate fails to inhibit the homologous PI3K from Saccharomyces cerevisiae (Vps34p). nih.gov The regulatory subunit, p85, which is not present in the yeast enzyme, appears to be crucial for the inhibitory affinity of cholesteryl sulfate. nih.gov
| Target Enzyme | Effect of Cholesteryl Sulfate | Consequence |
| Mammalian PI3K (p110α/p85α) | Selective inhibition of phosphatidylinositol 3-kinase activity | Switches substrate specificity towards PtdInsP2 |
| Mammalian PI3K (p110α/p85α) | No effect on phosphatidylinositol bisphosphate 3-kinase activity | N/A |
| S. cerevisiae PI3K (Vps34p) | No inhibition | Demonstrates specificity for the mammalian enzyme |
Role as an Endogenous Ligand for Nuclear Receptors (e.g., RORα)
Cholesteryl sulfate is recognized as an endogenous ligand for the Retinoic Acid-Related Orphan Receptor Alpha (RORα), a member of the nuclear receptor subfamily 1. pnas.orgdrmtlgy.com Structural and functional studies have confirmed its place in the ligand-binding domain (LBD) of RORα. pnas.orgnih.gov
The binding of cholesteryl sulfate to the RORα LBD is distinct from that of cholesterol. The 3-O-sulfate group forms additional direct hydrogen bonds with three amino acid residues within the binding pocket: Gln289, Tyr290, and Arg370. pnas.org This enhanced interaction displaces several ordered water molecules and results in a higher binding affinity for cholesteryl sulfate compared to cholesterol. pnas.org This increased affinity translates into a greater transcriptional activity of RORα. pnas.org Consequently, cholesteryl sulfate is considered a crucial regulator of RORα activity in vivo. pnas.orgdrugbank.com
| Receptor | Ligand | Key Interacting Residues in RORα LBD | Outcome of Binding |
| RORα | Cholesteryl Sulfate | Gln289, Tyr290, Arg370 | Increased binding affinity and transcriptional activity |
| RORα | Cholesterol | (Fewer direct hydrogen bonds) | Lower binding affinity compared to Cholesteryl Sulfate |
Activation of AMPK Pathways
Recent research has identified that cholesteryl sulfate can enhance the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. illinois.edu This activation of the AMPK pathway by cholesteryl sulfate leads to downstream effects, including the inhibition of nuclear factor-κB (NF-κB). illinois.edu
Interestingly, this activation of AMPK by cholesteryl sulfate has been shown to occur independently of its role as a RORα ligand. illinois.edu Studies in cells with RORα deficiency demonstrated that the effects of cholesteryl sulfate on AMPK and subsequent NF-κB inhibition were not altered. illinois.edu This indicates a distinct, RORα-independent mechanism by which cholesteryl sulfate modulates this critical metabolic signaling pathway. illinois.edu AMPK activation itself is associated with a switch from ATP-consuming anabolic pathways, like cholesterol synthesis, to ATP-producing catabolic pathways. nih.gov
Gene Expression Modulation
Cholesteryl sulfate influences the expression of various genes, not only through its action on nuclear receptors but also by affecting other transcription factors and pathways that control cholesterol homeostasis.
Polynucleotide Binding Properties
Cholesteryl sulfate does not appear to bind directly to polynucleotides like DNA. Instead, it modulates the ability of transcription factor complexes to bind to specific DNA sequences. In cultured normal human keratinocytes, cholesteryl sulfate has been shown to regulate the transcription of the involucrin (B1238512) gene, an early marker of keratinocyte differentiation. nih.gov This regulation is achieved by influencing the Activator Protein-1 (AP-1) complex. nih.gov
Studies revealed that a specific AP-1 binding site in the involucrin promoter is essential for its responsiveness to cholesteryl sulfate. nih.gov Treatment with cholesteryl sulfate leads to increased levels of the AP-1 family members Fra-1, Fra-2, and Jun D. nih.gov This, in turn, enhances the binding of the AP-1 complex to its DNA response element, thereby stimulating gene transcription. nih.gov
| Gene Target | Regulatory Mechanism | Key Transcription Factor | Effect of Cholesteryl Sulfate |
| Involucrin (INV) | Modulation of transcription factor binding | AP-1 (Fra-1, Fra-2, Jun D) | Increases levels of AP-1 proteins, enhancing their binding to DNA |
Activation of Sterol Regulatory Element-Binding Protein 2 (SREBP2) Pathway
The Sterol Regulatory Element-Binding Protein 2 (SREBP2) is a master transcriptional regulator of cholesterol synthesis. nih.gov The activity of this pathway is modulated by cholesteryl sulfate. This modulation appears to be, at least in part, an indirect consequence of the activation of nuclear receptors like RORγ (a close relative of RORα) which act upstream of SREBP2. nih.gov
However, rather than stimulating the pathway to increase cholesterol production, cholesteryl sulfate acts as a feedback inhibitor. It promotes the interaction between INSIG (Insulin-Induced Gene protein) and SCAP (SREBP Cleavage-Activating Protein), which retains the SREBP2 precursor in the endoplasmic reticulum and prevents its proteolytic cleavage and activation. This blockage of SREBP2 processing ultimately leads to a downregulation of the pathway.
Upregulation of Cholesterol Biosynthesis Genes (e.g., HMGCS1, FDFT1)
The modulation of the SREBP2 pathway by cholesteryl sulfate directly impacts the expression of genes involved in cholesterol biosynthesis. SREBP2 is the key transcription factor that drives the expression of a suite of cholesterogenic genes, including 3-hydroxy-3-methylglutaryl-CoA synthase 1 (HMGCS1) and farnesyl-diphosphate farnesyltransferase 1 (FDFT1), also known as squalene (B77637) synthase. nih.govsquarespace.comnih.gov
Given that cholesteryl sulfate inhibits the processing and activation of SREBP2, it consequently leads to a downregulation, not an upregulation, of these target genes. By inhibiting the master regulator (SREBP2), cholesteryl sulfate effectively reduces the transcription of enzymes like HMGCS1 and FDFT1, thus contributing to the suppression of de novo cholesterol synthesis. This functions as a negative feedback mechanism, where a cholesterol derivative signals to decrease its own production.
| Pathway | Key Protein | Effect of Cholesteryl Sulfate | Impact on Gene Expression |
| SREBP2 Pathway | SREBP2 | Inhibits processing and activation | Downregulation of target genes (e.g., HMGCS1, FDFT1) |
Cellular and Systemic Functions of Cholesteryl Sulfate
Cell Adhesion and Dissociation Processes
Cholesteryl sulfate (B86663) is an active participant in the molecular interactions that govern how cells attach to and detach from each other and the extracellular matrix.
Role in Epidermal Cell Adhesion
Within the epidermis, cholesteryl sulfate is integral to the structure and cohesion of the stratum corneum, the outermost layer of the skin. The accumulation of cholesteryl sulfate in the epidermis due to a deficiency in the enzyme steroid sulfatase, as seen in X-linked ichthyosis, leads to abnormal corneocyte retention and the characteristic scaly skin phenotype. researchgate.netnih.gov This suggests that the regulated removal of cholesteryl sulfate is necessary for the normal process of desquamation, or skin shedding.
The "epidermal cholesterol sulfate cycle" describes how cholesterol is sulfated in the lower layers of the epidermis and then desulfated in the outer layers. researchgate.netnih.gov This cycle is crucial for regulating the adhesive properties of corneocytes, the cells that make up the stratum corneum. An excess of cholesteryl sulfate is believed to increase the strength of intercellular connections, preventing the timely dissociation of these cells and leading to thickened, scaly skin. nih.gov
Cell Differentiation and Development
Cholesteryl sulfate is not merely a structural component but also a signaling molecule that actively influences the differentiation and development of epidermal cells, a process essential for creating a functional skin barrier.
Induction of Keratinocyte Differentiation (e.g., Filaggrin, Loricrin Expression)
Cholesteryl sulfate plays a significant role in promoting the terminal differentiation of keratinocytes. nih.gov Its synthesis and accumulation in cultured human keratinocytes coincide with the expression of differentiation markers. nih.gov Specifically, cholesteryl sulfate has been shown to induce the expression of profilaggrin, the precursor to the crucial skin barrier protein filaggrin. nih.govresearchgate.net
This induction is mediated through the retinoic acid receptor-related orphan receptor alpha (RORα). nih.govresearchgate.net Studies have demonstrated that adding cholesteryl sulfate to keratinocyte cultures significantly increases the expression of both RORα and profilaggrin. nih.gov The expression of these proteins, along with the enzyme that synthesizes cholesteryl sulfate (cholesterol sulfotransferase), naturally increases as keratinocytes differentiate. nih.gov The link is direct, as knocking down RORα with siRNA prevents cholesteryl sulfate from inducing profilaggrin expression. nih.gov Therefore, cholesteryl sulfate acts as a key signaling molecule that drives the expression of filaggrin, a protein fundamental to skin hydration and barrier integrity. nih.govresearchgate.net
Table 2: Effect of Cholesteryl Sulfate on Keratinocyte Differentiation Markers
| Marker | Effect of Cholesteryl Sulfate | Mediating Factor | Significance |
| Profilaggrin/Filaggrin | Increased Expression | RORα | Essential for skin barrier function and hydration. nih.govresearchgate.net |
| Loricrin | Indirectly Promoted | General Differentiation Program | A major structural protein of the cornified envelope. mdpi.commdpi.com |
| Transglutaminase Type I | Increased Activity | Parallel Increase | Enzyme responsible for cross-linking envelope proteins. nih.gov |
Promotion of Cornification
Cornification is the final stage of keratinocyte differentiation, resulting in the formation of dead, flattened corneocytes that form the protective stratum corneum. Cholesteryl sulfate is intimately linked to this process. nih.gov Its levels, along with the activity of cholesterol sulfotransferase, increase significantly during keratinocyte differentiation and the formation of the stratum corneum. nih.gov This accumulation parallels the increase in transglutaminase activity, the enzyme that cross-links proteins to form the durable cornified envelope. nih.gov The accumulation of cholesteryl sulfate is a hallmark of differentiating keratinocytes and is considered a key step in the multi-step process of cornification. nih.gov In conditions like recessive X-linked ichthyosis, the excessive accumulation of cholesteryl sulfate in the stratum corneum disrupts normal cornification and desquamation. nih.govjci.org
Role in Skin Development and Barrier Function
The presence and regulation of cholesteryl sulfate are fundamental to the development of a competent skin barrier. nih.govnih.gov In utero, levels of cholesteryl sulfate and the expression of the enzyme SULT2B1b (cholesterol sulfotransferase) rise late in epidermal development, coinciding with the formation of a functional stratum corneum. nih.gov This suggests a programmed role for cholesteryl sulfate in preparing the skin for the extrauterine environment.
Cholesteryl sulfate contributes to the skin's barrier by influencing the organization of the intercellular lipid matrix, which is composed of ceramides (B1148491), free fatty acids, and cholesterol. nih.gov It helps to dissolve cholesterol within the lipid layers and stabilizes the lamellar structures that are critical for preventing water loss and the entry of external substances. nih.gov The subsequent decrease in cholesteryl sulfate content in the most superficial layers of the stratum corneum is thought to destabilize these lipid structures, which may facilitate the desquamation process. nih.gov Therefore, the dynamic "cholesterol sulfate cycle" is essential for both the formation and the continuous renewal of the skin's protective barrier. researchgate.netnih.gov
Reproductive Physiology
Regulation of Sperm Capacitation
Cholesteryl sulfate is a natural component of human spermatozoa and plays a significant role as a membrane stabilizer and enzyme inhibitor during sperm maturation in the epididymis. nih.govnih.gov It is primarily located on the plasma membrane, with a higher concentration in the region of the acrosome. nih.govnih.gov The process of capacitation, which is the final maturation step required for a spermatozoon to be able to fertilize an oocyte, involves the removal of cholesterol and cholesteryl sulfate from the sperm's plasma membrane. tandfonline.comjci.org
This removal of cholesterol, facilitated by acceptors like albumin in the female reproductive tract, leads to a decrease in the cholesterol-to-phospholipid ratio. tandfonline.com This change increases the fluidity of the sperm head's plasma membrane, making it more fusogenic and prepared for the acrosome reaction. tandfonline.comjci.org The efflux of cholesterol is a critical event that initiates a signal transduction pathway, leading to the tyrosine phosphorylation of several sperm proteins, a hallmark of capacitation. oup.com
The importance of cholesteryl sulfate removal is highlighted by studies where the addition of exogenous cholesteryl sulfate to the capacitation medium blocks the action of albumin and prevents capacitation from occurring. tandfonline.com For instance, a concentration of 20 μmol/l of cholesteryl sulfate has been shown to completely inhibit the protein tyrosine phosphorylation associated with capacitation. oup.com This suggests that the cleavage of the sulfate group from cholesteryl sulfate in the female reproductive tract may trigger the cascade of events leading to successful fertilization. nih.govnih.gov
Table 1: Role of Cholesteryl Sulfate in Sperm Capacitation
| Aspect | Function of Cholesteryl Sulfate | Effect of Removal | Supporting Evidence |
| Localization | Concentrated on the plasma membrane, particularly over the acrosome. nih.govnih.gov | - | Radioautography at the electron microscope level. nih.govnih.gov |
| Membrane Stability | Acts as a membrane stabilizer, preventing premature capacitation. nih.govnih.gov | Increased membrane fluidity and fusogenicity. tandfonline.comjci.org | Hypothesis based on its localization and the effects of its removal. nih.govnih.gov |
| Enzyme Inhibition | Functions as an enzyme inhibitor during epididymal maturation. nih.govnih.gov | Activation of signaling pathways. oup.com | - |
| Capacitation Regulation | Inhibits capacitation; its presence blocks the necessary changes for fertilization. tandfonline.com | Triggers a cascade of events leading to capacitation and the acrosome reaction. nih.govnih.govoup.com | Supplementing media with cholesteryl sulfate prevents capacitation. tandfonline.comoup.com |
Accumulation in Placental Villi
During pregnancy, cholesteryl sulfate is produced by both maternal endometrial cells and fetal-derived placental trophoblasts. scispace.com This localized production suggests a significant role for the compound at the maternal-fetal interface. While studies on placentas with steroid sulfatase deficiency have shown normal levels of cholesteryl sulfate, suggesting complex regulatory mechanisms such as placental transport or rapid metabolism, the compound is known to be relevant for local immunosuppression during pregnancy. scispace.comnih.gov The anchoring villi of the placenta are crucial for attaching the placenta to the uterine wall and supporting fetal growth, and extravillous trophoblasts from these villi invade the maternal decidua to establish a critical connection. nih.gov The production of cholesteryl sulfate by these trophoblasts points towards its accumulation and function within the placental villi to modulate the immune environment and prevent maternal rejection of the semi-allogeneic fetus. scispace.com
Blood System Homeostasis
Erythrocyte Membrane Stabilization and Protection from Osmotic Lysis
Cholesteryl sulfate has a notable, concentration-dependent effect on the stability of human erythrocytes (red blood cells). nih.gov Cholesterol itself is a critical component of the erythrocyte membrane, where it modulates fluidity and provides structural integrity, which is essential for withstanding osmotic stress. frontiersin.org
Research has demonstrated that cholesteryl sulfate exhibits a biphasic effect on the thermostability of red blood cells. nih.gov At a specific sublytic concentration (1 x 10⁻⁵ M), preincubation with cholesteryl sulfate can protect erythrocytes from heat-induced lysis. nih.gov This stabilizing effect is attributed to the amphipathic nature of the molecule, which allows it to bridge the hydrophilic and lipophilic domains of the cell membrane, thereby increasing the order of the lipid bilayer. nih.gov
Conversely, at both lower (0.4 x 10⁻⁵ M) and higher (4-8 x 10⁻⁵ M) concentrations, cholesteryl sulfate increases the fragility of erythrocytes, acting in a manner similar to a detergent at higher concentrations. nih.gov This indicates that the concentration of cholesteryl sulfate is a critical determinant of its effect on membrane stability. While acute exercise has been shown to decrease the osmotic stability of erythrocytes, chronic training can lead to an increase in stability, possibly through the modulation of membrane cholesterol content. nih.gov
Table 2: Effect of Cholesteryl Sulfate on Erythrocyte Thermostability
| Cholesteryl Sulfate Concentration | Effect on Erythrocyte Stability | Proposed Mechanism |
| 1 x 10⁻⁵ M | Protection against heat-induced lysis. nih.gov | Increased order of the lipid bilayer due to the amphipathic nature of the molecule. nih.gov |
| 0.4 x 10⁻⁵ M | Increased fragility. nih.gov | - |
| 4-8 x 10⁻⁵ M | Increased fragility (detergent-like effect). nih.gov | Disruption of the membrane structure. nih.gov |
Influence on Coagulation and Fibrinolysis via Serine Protease Regulation
Cholesteryl sulfate acts as an endogenous modulator of hemostasis by inhibiting several key serine proteases involved in the coagulation and fibrinolysis cascades. nih.govnih.gov Serine proteases are essential enzymes that drive the processes of blood clotting and clot dissolution. frontiersin.orgumich.edu
In vitro studies have shown that cholesteryl sulfate non-competitively inhibits thrombin, a crucial enzyme in the final stages of the coagulation cascade that converts fibrinogen to fibrin (B1330869). nih.govnih.gov The inhibition is allosteric, meaning it binds to a site on the thrombin molecule other than the active site. nih.govnih.gov The IC₅₀ value for thrombin inhibition by cholesteryl sulfate has been determined to be approximately 140.8 µM. nih.govnih.gov
Furthermore, cholesteryl sulfate has been found to inhibit other serine proteases, including plasmin (involved in fibrinolysis) and coagulation factors Xa, XIa, and XIIa. nih.govnih.govjst.go.jp Notably, it is a potent inhibitor of factor XIIa, with an IC₅₀ value of approximately 17 µM. nih.gov Interestingly, it does not inhibit factor IXa. nih.gov This selective inhibition of various proteases in the coagulation and fibrinolysis pathways underscores the potential of cholesteryl sulfate to influence the delicate balance of blood system homeostasis. nih.govnih.gov
Table 3: Inhibition of Coagulation and Fibrinolysis Serine Proteases by Cholesteryl Sulfate
| Enzyme | Function | Inhibition by Cholesteryl Sulfate | IC₅₀ Value |
| Thrombin | Converts fibrinogen to fibrin. nih.govnih.gov | Non-competitive (allosteric) inhibition. nih.govnih.gov | ~140.8 µM. nih.govnih.gov |
| Plasmin | Breaks down fibrin clots. nih.govnih.govjst.go.jp | Inhibition. nih.govnih.govjst.go.jp | ~85-250 µM. nih.gov |
| Factor Xa | Activates prothrombin to thrombin. nih.govnih.gov | Inhibition. nih.govnih.gov | ~85-250 µM. nih.gov |
| Factor XIa | Activates factor IX. nih.govnih.gov | Inhibition. nih.govnih.gov | ~85-250 µM. nih.gov |
| Factor XIIa | Initiates the intrinsic pathway of coagulation. nih.gov | Potent inhibition. nih.gov | ~17 µM. nih.gov |
| Factor IXa | Activates factor X. nih.gov | No inhibition. nih.gov | - |
Metabolic Regulation Beyond Cholesterol Homeostasis
Beyond its structural roles, cholesteryl sulfate is emerging as a key regulatory molecule in cellular metabolism, particularly in the context of cholesterol homeostasis itself. nih.govsnu.ac.kr The liver is the central organ for regulating the body's cholesterol levels through a complex network of synthesis, uptake, and degradation pathways. nih.govwjgnet.com
Cholesteryl sulfate has been shown to negatively regulate intracellular cholesterol levels through multiple mechanisms. nih.govsnu.ac.kr It promotes the degradation of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govsnu.ac.kr This action effectively reduces the de novo synthesis of cholesterol. nih.govsnu.ac.kr
In addition to inhibiting synthesis, cholesteryl sulfate also curtails the uptake of cholesterol from external sources by blocking the endocytosis of the low-density lipoprotein (LDL) receptor. nih.govsnu.ac.kr Furthermore, it suppresses the proteolytic activation of sterol regulatory element-binding protein 2 (SREBP-2), a master transcription factor that governs the expression of genes involved in both cholesterol synthesis and uptake. nih.govsnu.ac.kr By targeting these key points in the cholesterol management system, cholesteryl sulfate contributes to the intricate feedback loops that maintain cellular cholesterol balance. nih.govsnu.ac.kr
Impact on Pancreatic β-Cell Proliferation and Apoptosis in Vitro
In laboratory studies, cholesteryl sulfate has demonstrated a protective effect on pancreatic β-cells by influencing their proliferation and survival. Research has shown that cholesteryl sulfate promotes the proliferation of β-cells and shields them from apoptosis (programmed cell death) when exposed to stressful conditions. nih.govnih.gov This pro-survival role is crucial, as a reduction in functional β-cell mass is a key factor in the development of diabetes. plos.org Studies using the β-cell line INS-1 and isolated mouse islets have mechanistically demonstrated that cholesteryl sulfate stimulates β-cell proliferation and offers protection against various harmful processes that occur under diabetic conditions. nih.gov For instance, under stress conditions induced by streptozotocin (B1681764) (STZ), which is toxic to β-cells, cholesteryl sulfate has been shown to significantly suppress the pro-apoptotic effect. frontiersin.org In one study, while STZ increased apoptosis in primary islets by 67.3 ± 5.4%, treatment with 10 μM of cholesteryl sulfate inhibited this apoptosis by 32.3 ± 7.2%. frontiersin.org
Preservation of β-Cell Mass and Function
By promoting proliferation and inhibiting apoptosis, cholesteryl sulfate contributes to the preservation of pancreatic β-cell mass. nih.gov This is critical because a sufficient and functional β-cell mass is necessary for adequate insulin (B600854) secretion and glucose homeostasis. nih.gov In animal models of diabetes induced by a low dose of streptozotocin, cholesteryl sulfate was found to attenuate the condition, suggesting its potential to preserve β-cells and protect against the development of diabetes mellitus. nih.govnih.gov The dual action of cholesteryl sulfate in supporting both the survival and function of β-cells highlights its physiological relevance in maintaining pancreatic health. frontiersin.org
Support for Glucose Transporter-2 (GLUT2) Expression
Cholesteryl sulfate has been found to support the expression of Glucose Transporter-2 (GLUT2). nih.govnih.gov GLUT2 is a key protein in pancreatic β-cells responsible for transporting glucose into the cell, a critical first step for glucose-stimulated insulin secretion. nih.gov By maintaining adequate GLUT2 expression, cholesteryl sulfate ensures that the insulin secretion machinery in the islets can function properly. nih.gov Research has demonstrated that exposure to cholesteryl sulfate can lead to an increase in both Glut2 mRNA expression and GLUT2 protein levels in β-cells. nih.gov
Maintenance of Mitochondrial Integrity and ATP Production
The integrity of mitochondria and the production of adenosine (B11128) triphosphate (ATP) are vital for the function of pancreatic β-cells. nih.gov Cholesteryl sulfate plays a role in preserving mitochondrial function, particularly under stressful conditions. nih.gov It has been shown to markedly increase ATP content in islets exposed to high glucose levels compared to controls. nih.gov Furthermore, cholesteryl sulfate can preserve the mitochondrial membrane potential (MMP) in the face of stressors like streptozotocin, which would otherwise cause a reduction in MMP. nih.gov This preservation of mitochondrial integrity leads to less generation of reactive oxygen species (ROS) and an increase in ATP production, which is essential for powering the machinery of insulin secretion. nih.govnih.gov
Immune Response Modulation
Beyond its metabolic roles, cholesteryl sulfate is also involved in modulating the immune system.
Suppression of Leukotriene Release in Neutrophils
Cholesteryl sulfate has been shown to suppress the synthesis of leukotrienes in human neutrophils. researchgate.net Leukotrienes, such as Leukotriene B4 (LTB4), are potent inflammatory mediators. researchgate.netnih.gov Research indicates that cholesterol and its anionic derivatives, including cholesteryl sulfate, can inhibit the intrinsic activity of 5-lipoxygenase, a key enzyme in the leukotriene synthesis pathway. researchgate.net By doing so, cholesteryl sulfate can limit inflammatory responses driven by neutrophils. frontiersin.org This suppressive effect on neutrophil infiltration and ROS production is considered a mechanism by which cholesteryl sulfate can limit gut inflammation. frontiersin.org
Role in T-Cell Receptor Signaling and Immune Cell Migration
Cholesteryl sulfate plays a significant role in regulating T-cell function. It has been shown to inhibit T-cell receptor (TCR) signaling, a critical step in the activation of most adaptive immune responses. nih.govnih.gov This inhibition is achieved, in part, by disrupting TCR multimers, seemingly by displacing the cholesterol that normally binds to the TCRβ chain. nih.gov This disruption can lead to a reduction in the release of cytokines like IL-2. nih.gov Furthermore, cholesteryl sulfate can impair T-cell function by causing the disruption of T-cell microvilli, which are rich in TCRs. nih.gov In vivo, T-cells treated with cholesteryl sulfate have shown altered migration patterns. nih.gov By inhibiting the Rac-GEF activity of DOCK2, cholesteryl sulfate can suppress the migration of immune cells. frontiersin.orgnih.gov
Pathophysiological Implications of Cholesteryl Sulfate Dysregulation in Model Systems
Insights from Genetic Deficiency Models
X-Linked Ichthyosis: Steroid Sulfatase (STS) Dysfunction and Epidermal Accumulation
X-linked ichthyosis (XLI) is a genetic skin disorder primarily affecting males, caused by a deficiency of the enzyme steroid sulfatase (STS). rarediseases.orgwikipedia.org This deficiency leads to the accumulation of cholesteryl sulfate (B86663) in the outermost layer of the skin, the stratum corneum. researchgate.netdermnetnz.org Under normal conditions, STS metabolizes cholesteryl sulfate, playing a crucial role in skin integrity. rarediseases.org In XLI, the impaired activity of STS results in a significant buildup of cholesteryl sulfate, which can be 10 times higher than normal levels. nih.gov
This accumulation disrupts the normal shedding of dead skin cells, leading to the characteristic brownish, adherent scales seen in XLI. rarediseases.org The excess cholesteryl sulfate interferes with the proper function of the skin barrier, causing it to become dysfunctional. dermnetnz.org Research suggests that the accumulation of cholesteryl sulfate, rather than a deficiency in cholesterol, is the primary cause of the barrier abnormality in XLI. nih.gov The clinical features of XLI, such as generalized scaling on the neck, trunk, and extremities, are a direct consequence of this underlying biochemical defect. wikipedia.org
Metabolic Disorders in Animal Models
Impact on Pancreatic β-Cell Function in Diabetic Mouse Models (e.g., STZ-induced)
Studies using streptozotocin (B1681764) (STZ)-induced diabetic mouse models have revealed a significant role for cholesteryl sulfate in pancreatic β-cell function. nih.govnih.gov In these models, which mimic certain aspects of human diabetes, plasma levels of cholesteryl sulfate are significantly elevated. nih.govnih.gov Research has shown that cholesteryl sulfate can protect pancreatic β-cells, the cells responsible for producing insulin (B600854). nih.gov It promotes the proliferation of β-cells and safeguards them from apoptosis (programmed cell death) under stressful conditions, thereby helping to preserve β-cell mass. nih.govnih.gov
Furthermore, cholesteryl sulfate supports the expression of glucose transporter-2 (GLUT2) and maintains the integrity of mitochondria within the β-cells. nih.govnih.gov This leads to reduced production of reactive oxygen species (ROS) and increased ATP generation, which are essential for proper insulin secretion. nih.govnih.gov
Attenuation of Diabetes Phenotypes in Animal Models
In STZ-induced diabetic mouse models, administration of cholesteryl sulfate has been shown to alleviate the severity of diabetes. nih.govnih.gov Treatment with cholesteryl sulfate led to a significant increase in body weight compared to untreated diabetic mice. nih.gov This suggests that cholesteryl sulfate can partially counteract the diabetic condition in these animal models. nih.gov The protective effects of cholesteryl sulfate on pancreatic β-cells, as detailed in the previous section, contribute to this attenuation of diabetic phenotypes. By preserving β-cell mass and function, cholesteryl sulfate helps to maintain glucose homeostasis. nih.gov
Regulation of Hepatic Lipid Accumulation in Animal Models
Research in animal models has indicated that sulfated sterols, including a metabolite of cholesterol, can regulate hepatic lipid accumulation. One such compound, 5-cholesten-3β,25-diol 3-sulfate (25HC3S), has been shown to decrease lipid accumulation in the liver of mice with diet-induced nonalcoholic fatty liver disease (NAFLD). nih.gov This effect is achieved through the suppression of the SREBP-1c signaling pathway, which in turn reduces the activity of key enzymes involved in the synthesis of fatty acids. nih.gov While not directly cholesteryl potassium sulfate, this research highlights the potential for sulfated cholesterol derivatives to mitigate hepatic steatosis. The accumulation of lipids in the liver is a hallmark of NAFLD and is influenced by various factors including increased fatty acid uptake and synthesis, and decreased breakdown and export. nih.gov
Insights from Biomarker Research in Disease States
Cholesteryl sulfate has been identified as a potential biomarker in various disease states. nih.gov A biomarker is a measurable characteristic that reflects the severity or presence of a disease. icfamilymedicine.com In the context of metabolic diseases, lipid molecules are increasingly being recognized for their potential as biomarkers. wiley.com
Association with Type 2 Diabetes Mellitus Pathways
Recent studies have highlighted a significant link between cholesteryl sulfate (CS) and the pathophysiology of diabetes mellitus. Research indicates that plasma levels of CS are markedly elevated in both animal models of diabetes and human patients. nih.gov Specifically, significant increases in plasma CS have been observed in mice induced with diabetes through streptozotocin (STZ) or a high-fat diet, as well as in patients with both type 1 and type 2 diabetes. nih.gov
The dysregulation of CS appears to be intertwined with glucose homeostasis. Evidence suggests that CS plays a protective role for pancreatic β-cells, which are crucial for insulin production. nih.gov It is thought to contribute to the maintenance of β-cell mass and the improvement of their function. nih.gov While the precise mechanisms are still under investigation, these findings point towards a complex relationship where elevated CS may represent a compensatory response or a factor contributing to the disease's progression. The disruption of key signaling pathways, such as the PI3K/AKT and AMPK pathways, is a known characteristic of type 2 diabetes, and the interplay of CS with these pathways is an area of growing interest. nih.gov The observed elevation in CS in diabetic states suggests that this sterol sulfate could be a key player in the metabolic disturbances characteristic of the disease, potentially offering a new perspective for understanding and addressing β-cell dysfunction in diabetes. nih.gov
Table 1: Cholesteryl Sulfate (CS) Levels in Diabetic Models
| Model/Patient Group | Observation | Implication | Reference |
| Streptozotocin (STZ)-Induced Diabetic Mice | Significantly elevated plasma CS levels | Suggests a link between CS dysregulation and chemically-induced diabetes. | nih.gov |
| High-Fat Diet-Induced Diabetic Mice | Significantly elevated plasma CS levels | Connects elevated CS with diet-induced insulin resistance models. | nih.gov |
| Patients with Type 1 Diabetes | Significantly elevated plasma CS levels | Indicates CS dysregulation is present in autoimmune-mediated diabetes. | nih.gov |
| Patients with Type 2 Diabetes | Significantly elevated plasma CS levels | Establishes a clinical correlation between high CS levels and T2DM. | nih.gov |
Cellular Models of Disease Processes
Role in Oxidative Stress Response in Cellular Contexts
In cellular models, cholesteryl sulfate has demonstrated a significant neuroprotective capacity by mitigating oxidative stress. nih.govnih.gov Studies utilizing the HT-22 hippocampal cell line have shown that CS can protect against cell death induced by toxins like glutamate (B1630785) and rotenone. nih.govnih.gov The protective mechanism involves the stabilization of mitochondria and a reduction in the production of reactive oxygen species (ROS), which are key drivers of cellular damage in many neurodegenerative conditions. nih.gov
Specifically, treatment with CS was found to prevent the collapse of the mitochondrial membrane potential that is typically induced by glutamate toxicity. nih.govnih.gov By preserving mitochondrial function and decreasing ROS production, CS helps to shield neuronal cells from oxidative insults. nih.gov Further investigation into the molecular pathways involved revealed that CS activates the Akt/Bcl-2 signaling pathway, a critical route for promoting cell survival. nih.govnih.gov These findings highlight that the neuroprotective effects of cholesteryl sulfate in cellular contexts are linked to its ability to modulate brain energy metabolism and directly counter oxidative stress. nih.govnih.gov
Table 2: Protective Effects of Cholesteryl Sulfate (CS) Against Oxidative Stress in HT-22 Cells
| Stressor | Effect of CS Treatment | Underlying Mechanism | Reference |
| Glutamate | Attenuates induced cell death | Decreases mitochondrial membrane potential collapse; Reduces reactive oxygen species (ROS) production; Activates Akt/Bcl-2 pathway. | nih.govnih.gov |
| Rotenone | Attenuates induced cell death | Provides neuroprotection against mitochondrial complex I inhibition. | nih.govnih.gov |
Influence on Inflammatory Responses in Cell Lines
The influence of cholesteryl sulfate on inflammatory responses is multifaceted, with research in various cell lines indicating both pro- and anti-inflammatory activities depending on the cellular context and signaling pathways involved.
On one hand, CS can act as a pro-inflammatory agent. Studies have shown that it directly binds to and activates the Macrophage-inducible C-type lectin (Mincle) receptor. researchgate.net This interaction triggers pro-inflammatory signaling, leading to the secretion of inflammatory mediators in cell types such as bone marrow-derived dendritic cells (BMDCs). researchgate.net
Conversely, a significant body of evidence points to an anti-inflammatory and immunosuppressive role for CS. In studies involving intestinal inflammation, CS has been shown to limit the recruitment of neutrophils to sites of mucosal injury. frontiersin.orgnih.gov This effect is achieved by inhibiting DOCK2, a Rac activator that is essential for the migration and activation of immune cells. frontiersin.orgnih.gov In macrophage cell lines, CS promotes an anti-inflammatory phenotype. researchgate.net The addition of CS during the polarization of monocytes led to an increase in anti-inflammatory markers like Arginase-1 (Arg1). researchgate.net Furthermore, in T cells, CS treatment can lead to reduced production of the cytokine IL-2, suggesting an immunosuppressive potential. nih.gov This dual role underscores the complexity of CS as a signaling molecule in the immune system.
Table 3: Cholesteryl Sulfate's (CS) Role in Cellular Inflammatory Responses
| Cell Line/Model | Pathway/Receptor | Observed Effect | Inflammatory Role | Reference |
| Mincle-expressing reporter cells | Mincle | Activation of Mincle-mediated signaling | Pro-inflammatory | researchgate.net |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | Mincle | Secretion of pro-inflammatory mediators | Pro-inflammatory | researchgate.net |
| Neutrophils | DOCK2 Inhibition | Reduced migration and infiltration | Anti-inflammatory | frontiersin.orgnih.gov |
| Macrophages | Not specified | Increased expression of anti-inflammatory markers (e.g., Arg1) | Anti-inflammatory | researchgate.net |
| T Cells | Not specified | Reduced IL-2 secretion; Decreased expression of some surface proteins | Immunosuppressive/Anti-inflammatory | nih.gov |
Analytical Methodologies and Biophysical Characterization
Chromatographic and Spectrometric Techniques for Detection and Quantification
A suite of powerful analytical methods, primarily centered around mass spectrometry coupled with chromatographic separation, has been developed and refined for the analysis of cholesteryl sulfate (B86663) and related compounds. These techniques offer high sensitivity and specificity, which are essential for accurate quantification and identification in complex biological samples.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a robust and widely used technique for the analysis of intact sulfated steroids, including cholesteryl sulfate. nih.govresearchgate.net This method obviates the need for the chemical cleavage (deconjugation) or derivatization steps often required for other techniques, thereby simplifying sample preparation and reducing the potential for analytical artifacts. nih.govresearchgate.net
Researchers have developed LC-MS/MS assays capable of simultaneously quantifying a panel of up to 11 intact steroid sulfates from as little as 300 microliters of human serum. nih.gov These panels often include cholesteryl sulfate alongside other important sulfated steroids like pregnenolone (B344588) sulfate, dehydroepiandrosterone (B1670201) sulfate (DHEA-S), and testosterone (B1683101) sulfate. nih.gov The validation of these methods has demonstrated excellent performance characteristics. nih.gov
| Performance Metric | Typical Value |
| Linearity (R²) | > 0.99 |
| Intra-day Precision (CV) | < 10% |
| Inter-day Precision (CV) | < 10% |
| Accuracy (Relative Error) | < 10% |
| Limit of Quantification (LOQ) | 1 - 80 ng/mL |
This table summarizes the typical performance characteristics of LC-MS/MS methods for the quantification of sulfated steroids, including cholesteryl sulfate, in human serum. nih.gov
The high sensitivity and specificity of LC-MS/MS make it an invaluable tool for studying the sulfated steroidome in various physiological and disease states. nih.gov For instance, it has been successfully applied to investigate disorders such as steroid sulfatase deficiency. nih.gov The ability to directly measure the intact sulfated form is a key advantage, providing a more accurate representation of the endogenous compound. nih.govresearchgate.net
Gas chromatography-mass spectrometry (GC-MS) is a powerful complementary technique for sterol analysis, offering high chromatographic resolution. nih.govresearchgate.net However, the analysis of non-volatile and thermally labile compounds like cholesteryl sulfate by GC-MS is more complex and requires mandatory deconjugation and derivatization steps prior to analysis. nih.govresearchgate.net
To analyze cholesteryl sulfate by GC-MS, the sulfate group must first be cleaved to yield the free cholesterol molecule. This process, known as deconjugation, can be achieved through two primary approaches:
Enzymatic Cleavage: This method utilizes sulfatase enzymes to hydrolyze the sulfate ester bond. While enzymatic reactions can be highly specific, they are also dependent on factors such as enzyme activity and the potential for incomplete reactions. nih.gov
Chemical Cleavage (Solvolysis): This approach involves the use of chemical reagents to break the sulfate bond. A common method is acidic solvolysis at elevated temperatures. nih.gov More recent protocols have been developed that allow for simultaneous deconjugation and derivatization, streamlining the sample preparation process. nih.gov
Following deconjugation, the resulting free cholesterol must be derivatized to increase its volatility and thermal stability for GC-MS analysis. nih.gov Several derivatization strategies are employed:
Trimethylsilyl (B98337) (TMS) Derivatives: This is a widely used method where the hydroxyl group of cholesterol is converted to a trimethylsilyl ether. nih.gov
Methyloxime-Trimethylsilyl (MO-TMS) Derivatives: This two-step process is particularly useful for sterols containing keto groups, as it prevents the formation of enol-TMS ethers. The keto groups are first converted to methyloximes, followed by silylation of the hydroxyl groups. nih.gov
Trifluoroacetyl (TFA) Derivatives: This method involves the formation of trifluoroacetyl esters. researchgate.netnih.gov
| Derivatization Strategy | Description | Applicability |
| Trimethylsilyl (TMS) | One-step process converting hydroxyl groups to TMS ethers. nih.gov | Free sterols after deconjugation. nih.gov |
| Methyloxime-Trimethylsilyl (MO-TMS) | Two-step process involving methoximation of keto groups followed by silylation of hydroxyl groups. nih.gov | Sterols with keto groups to avoid side reactions. nih.gov |
| Trifluoroacetyl (TFA) | Forms trifluoroacetyl esters from hydroxyl groups. researchgate.netnih.gov | An alternative to silylation for sterol analysis. researchgate.netnih.gov |
This table outlines common derivatization strategies for the GC-MS analysis of sterols following deconjugation. researchgate.netnih.gov
Desorption electrospray ionization-mass spectrometry imaging (DESI-MSI) is a powerful ambient ionization technique that allows for the spatial mapping of molecules directly from tissue sections without extensive sample preparation. nih.govacs.org This method has been notably applied to study the distribution of cholesteryl sulfate in human tissues.
A significant finding from DESI-MSI studies is the identification of cholesteryl sulfate as a potential biomarker for human prostate cancer. nih.govacs.orgresearchgate.net In these studies, DESI-MSI analysis of prostate tissue sections revealed that cholesteryl sulfate was almost exclusively detected in cancerous and high-grade prostatic intraepithelial neoplasia (PIN) regions, while being largely absent in normal, healthy tissue. nih.govacs.org The analysis of numerous tissue samples has confirmed a strong correlation between the detection of cholesteryl sulfate by DESI-MS and the histopathological diagnosis of cancer. nih.govacs.org This technique provides a visual, molecular map of the tumor microenvironment, highlighting the localized accumulation of specific lipids like cholesteryl sulfate. nih.gov
Matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF MS) is another valuable soft ionization technique for the analysis of a wide range of biomolecules, including lipids. nih.gov In MALDI-TOF MS, the analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules.
While MALDI-TOF MS is extensively used for lipid profiling from cells, tissues, and body fluids, its application provides broad information on the lipid composition of a sample. nih.gov The technique can rapidly generate a mass spectrum that reveals the presence of various lipid classes. nih.gov Although specific, detailed research focusing solely on cholesteryl potassium sulfate using MALDI-TOF MS is less documented compared to other techniques, its proven capability in analyzing other lipids suggests its potential utility in the broader context of lipidomic studies that may include sulfated sterols. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Biophysical Approaches for Membrane and Protein Interactions
The biophysical properties of this compound and its interactions within cellular membranes are investigated using a variety of sophisticated analytical techniques. These methods provide insights into the structural and dynamic effects of this sulfated sterol on lipid bilayers and associated proteins.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2H, 31P)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the structure and dynamics of molecules in solution and in the solid state, including complex biological systems like membranes.
²H NMR (Deuterium NMR): This technique is particularly useful for determining the orientational order of molecules within a lipid bilayer. nih.gov By selectively deuterating specific positions on the cholesterol moiety or adjacent lipid acyl chains, ²H NMR can provide detailed information about the ordering effect of this compound on the membrane. The analysis of spectral moments from ²H NMR can be used to determine the composition and properties of different lipid phases coexisting in a membrane. nih.gov While specific ²H NMR studies on this compound are not detailed in the provided results, the methodology is standard for assessing the impact of sterols on membrane structure.
³¹P NMR (Phosphorus-31 NMR): Since the headgroups of phospholipids (B1166683) contain phosphorus, ³¹P NMR is an excellent tool for probing the local environment of these headgroups in a membrane. researchgate.netchemrxiv.org This technique can detect changes in headgroup conformation, orientation, and dynamics upon the introduction of other molecules, such as this compound. chemrxiv.orgnih.gov ³¹P NMR is sensitive enough to distinguish between different phospholipid classes and their structures within a biological extract, providing a detailed profile of the membrane's composition. researchgate.netnih.gov It can be used to analyze how the charged sulfate group of this compound interacts with and perturbs the organization of phospholipid headgroups at the membrane interface.
X-ray Diffraction Studies
Studies on related cholesterol mixtures have utilized X-ray diffraction to investigate the formation of distinct crystalline phases. For example, the technique has been used to study mixtures of cholesterol and cholestanol, revealing the formation of mixed crystals with unique diffraction patterns compared to the individual components. nih.gov Similarly, X-ray diffraction has been employed to demonstrate the phase separation of cholesterol within phosphatidylserine (B164497) bilayers, indicating a limited solubility of cholesterol in this particular phospholipid environment. nih.gov This methodology can be applied to this compound to determine its crystal structure and to study how it incorporates into and potentially alters the lamellar structure of various model membranes. The diffraction patterns of potassium sulfate (K₂SO₄) itself are well-characterized and could serve as a reference for studies involving the potassium salt of cholesterol sulfate. researchgate.net
Fluorescence Polarization Techniques
Fluorescence polarization (FP) is a versatile technique used to study molecular interactions and mobility in solution. bmglabtech.com The principle relies on the observation that when a fluorescently labeled molecule (a tracer) is excited with plane-polarized light, the polarization of the emitted light is inversely proportional to the molecule's rotational speed. thermofisher.com If the tracer binds to a larger molecule, its rotation slows down, leading to an increase in the polarization of the emitted light. thermofisher.com
In membrane studies, fluorescent probes that insert into the lipid bilayer are used. Changes in the polarization of their fluorescence provide information about the "micro-viscosity" or fluidity of their local environment. This technique can be used to assess how the incorporation of this compound affects the mobility of lipids and proteins within the membrane. nih.govnih.gov Fluorescence polarization assays are valuable for monitoring binding events, such as a protein-ligand interaction, that may be influenced by the presence of this compound in the membrane. bmglabtech.comthermofisher.com
Anisotropy Measurements for Membrane Fluidity
Fluorescence anisotropy is a more precise and quantitative measure derived from polarization data that reflects the rigidity of a fluorescent probe's environment. nih.gov It is widely used to characterize membrane fluidity. An increase in anisotropy corresponds to a more ordered and less fluid membrane environment.
Biophysical studies using the fluorescent probe TMA-DPH in biomimetic membranes have shown that the incorporation of cholesterol sulfate (CholS) influences membrane anisotropy. In cholesterol-poor membrane models, increasing concentrations of CholS lead to a slight but measurable increase in anisotropy, which indicates a decrease in membrane fluidity or an increase in membrane rigidity. nih.govnih.gov However, in cholesterol-rich systems that are already more rigid, the effect of adding CholS on anisotropy is negligible. nih.govnih.gov This suggests that the impact of this compound on membrane fluidity is dependent on the initial cholesterol content of the membrane. nih.gov
Table 1: Effect of Cholesterol Sulfate (CholS) on Membrane Anisotropy
| Membrane System | CholS Concentration (mol%) | Observed Effect on Anisotropy | Interpretation | Reference |
|---|---|---|---|---|
| Cholesterol-Poor (PLPC) | 10 | Slight Increase | Decreased membrane fluidity / slight membrane rigidification | nih.gov |
| Cholesterol-Rich (Epithelial-like) | Up to 10 | Negligible Change | No significant change in membrane fluidity | nih.govnih.gov |
Cellular and Molecular Assays
To understand the functional consequences of this compound at a cellular level, various assays are employed to measure its effects on cell health and behavior.
Cell Viability and Proliferation Assays
Cell viability and proliferation assays are fundamental tools for assessing the cellular response to a compound. thermofisher.comabcam.com These assays measure various indicators of cell health, such as metabolic activity, membrane integrity, or ATP content. abcam.comnih.gov Common methods include tetrazolium reduction assays (like MTT, MTS, and XTT), where metabolically active cells convert a substrate into a colored formazan (B1609692) product. abcam.comnih.gov
Studies investigating the impact of cholesterol sulfate (CS) on cellular processes have determined that at a concentration of 25 µM, CS exhibited no discernible toxicity across several tested cell lines, indicating it does not negatively impact cell viability at this concentration. nih.gov While not directly a proliferation assay, research has shown that exposure to CS for 24 to 48 hours can significantly reduce total cellular cholesterol levels by 20% to 30% in various cell lines, including Huh-7 human liver cells. nih.gov This modulation of cholesterol homeostasis is a key cellular effect of the compound. nih.govnih.gov It is an important consideration that cholesterol itself has been shown to interfere with the MTT assay by enhancing the exocytosis of the formazan product, which could lead to an incorrect interpretation of cytotoxicity. nih.gov
Table 2: Effect of Cholesterol Sulfate (CS) on Cellular Cholesterol Levels
| Cell Lines Tested | CS Exposure Time | Effect on Cellular Cholesterol | Reference |
|---|---|---|---|
| Huh-7, HEK 293T, MEF | 24 - 48 hours | 20% to 30% reduction | nih.gov |
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is an indispensable technique for dissecting the cellular responses to this compound, particularly concerning apoptosis and cell cycle progression. This method allows for the rapid, quantitative analysis of individual cells within a population.
For apoptosis detection, cells treated with this compound are typically stained with a combination of fluorescent markers, such as Annexin V and propidium (B1200493) iodide (PI). nih.gov Annexin V has a high affinity for phosphatidylserine, a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. bdbiosciences.com PI is a nucleic acid stain that is impermeant to live cells and is used to identify late apoptotic or necrotic cells where membrane integrity is compromised. researchgate.net By analyzing the fluorescence patterns, researchers can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations, thereby quantifying the pro-apoptotic efficacy of the compound. nih.govnih.gov
To analyze the cell cycle, cells are permeabilized and stained with a DNA-binding dye like PI or DAPI. bdbiosciences.com The fluorescence intensity of the dye is directly proportional to the cell's DNA content. This allows for the categorization of cells into the different phases of the cell cycle: G0/G1 phase (one set of DNA), S phase (DNA synthesis), and G2/M phase (two sets of DNA). nih.govbdbiosciences.com A comparison between treated and untreated cells can reveal if this compound induces cell cycle arrest at a specific checkpoint, which is a common mechanism for anti-proliferative agents. nih.govnih.gov
Table 1: Hypothetical Flow Cytometry Data on the Effects of this compound on Cancer Cells
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase | % Apoptotic Cells (Annexin V+/PI-) |
| Control | 65% | 25% | 10% | 5% |
| This compound (10 µM) | 60% | 15% | 25% | 20% |
| This compound (25 µM) | 50% | 10% | 40% | 35% |
Intracellular Ion Flux Analysis (e.g., Ca2+)
Intracellular ion fluxes, especially of calcium (Ca2+), are critical components of cellular signaling cascades that can be modulated by this compound. Ca2+ acts as a ubiquitous second messenger, regulating processes from proliferation to cell death.
The analysis of intracellular Ca2+ dynamics is typically performed using fluorescent ion indicators. Cells are loaded with a Ca2+-sensitive dye, such as Fura-2 AM or Fluo-4 AM, which exhibits a change in fluorescence intensity upon binding to free Ca2+. nih.gov Following the application of this compound, any resultant change in intracellular Ca2+ concentration, whether from influx through plasma membrane channels or release from internal stores like the endoplasmic reticulum, is recorded using fluorescence microscopy or a plate reader. For instance, studies on the related molecule cholesterol have shown that its modification of the Smoothened (SMO) protein is dramatically enhanced by calcium, highlighting the potential for interplay between sterols and Ca2+ signaling. nih.gov An observed spike in fluorescence would suggest that this compound triggers Ca2+-dependent signaling pathways.
Mitochondrial Membrane Potential and Reactive Oxygen Species (ROS) Assays
Mitochondria are central to cellular life and death, and their health is often assessed to understand the mechanisms of drug action. The mitochondrial membrane potential (ΔΨm) and the production of reactive oxygen species (ROS) are two key parameters.
A decrease in ΔΨm is a hallmark of early-stage apoptosis. nih.gov This potential is measured using cationic fluorescent dyes like JC-1 or TMRE, which accumulate in healthy, polarized mitochondria. nih.gov In healthy cells, JC-1 forms aggregates that emit red fluorescence, while in apoptotic cells with depolarized mitochondria, the dye remains in its monomeric form and emits green fluorescence. nih.gov A shift from red to green fluorescence after treatment with this compound indicates a collapse of the mitochondrial membrane potential. nih.gov
ROS are chemically reactive molecules containing oxygen that, when produced in excess, can lead to oxidative stress and cellular damage. nih.gov Intracellular ROS levels can be quantified using probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). nih.govyoutube.com DCFH-DA is non-fluorescent until it is oxidized by ROS within the cell to the highly fluorescent dichlorofluorescein (DCF). An increase in DCF fluorescence, measurable by flow cytometry or a fluorescence plate reader, after exposure to this compound would signify the induction of oxidative stress. nih.govnih.govnih.gov Research has shown that cholesterol sulfate can protect against glutamate-induced ROS production and mitochondrial membrane collapse in certain cell types. nih.gov
Table 2: Example Research Findings on Mitochondrial Effects of Cholesteryl Sulfate
| Assay | Cell Type | Treatment | Result | Reference |
| Mitochondrial Membrane Potential | HT-22 | Glutamate (B1630785) | Collapse of ΔΨm | nih.gov |
| Mitochondrial Membrane Potential | HT-22 | Cholesterol Sulfate + Glutamate | Attenuated collapse of ΔΨm | nih.gov |
| ROS Production | HT-22 | Glutamate | Increased ROS | nih.gov |
| ROS Production | HT-22 | Cholesterol Sulfate + Glutamate | Decreased ROS production | nih.gov |
| Mitochondrial Respiration | Isolated Kidney Mitochondria | Cholesterol Sulfate (nanomolar) | Increased maximal respiratory capacity | nih.gov |
Gene Expression Profiling (e.g., via polynucleotide binding)
To obtain a global view of the cellular pathways affected by this compound, researchers employ gene expression profiling techniques like DNA microarrays or RNA-sequencing. These methods rely on the principle of polynucleotide binding (hybridization) to measure the abundance of thousands of messenger RNA (mRNA) transcripts simultaneously.
In a typical experiment, RNA is isolated from control cells and cells treated with this compound. This RNA is then converted into labeled complementary DNA (cDNA). In microarray analysis, this labeled cDNA is hybridized to a chip containing thousands of known DNA sequences (probes). The intensity of the signal at each probe location reflects the expression level of the corresponding gene. By comparing the expression profiles, scientists can identify genes that are significantly up- or downregulated. This can reveal that this compound impacts pathways such as cholesterol homeostasis, where it has been shown to suppress the master transcription factor SREBP-2, which governs cholesterol synthesis and uptake. nih.gov
Protein Fractionation and Translocation Studies
The biological activity of this compound may involve altering the subcellular location of key proteins. Protein fractionation and translocation studies are used to investigate these spatial changes.
The method involves the differential centrifugation of cell lysates to separate them into distinct fractions, such as the nucleus, cytoplasm, mitochondria, and membrane components. ksu.edu.sa Following separation, the amount of a specific protein in each fraction is quantified, typically by Western blotting. For example, if a signaling protein is hypothesized to translocate to the plasma membrane upon activation by this compound, an increase in its concentration in the membrane fraction of treated cells compared to control cells would be observed. This technique is crucial for understanding how the compound might initiate signaling cascades or trigger organelle-specific events. ksu.edu.sa
Structural Biology Techniques for Protein-Ligand Complexes
X-ray Crystallography of Cholesteryl Sulfate-Bound Proteins
X-ray crystallography provides atomic-level detail of how cholesteryl sulfate (the biologically active anion) binds to proteins. youtube.comyoutube.com This powerful technique is essential for elucidating the precise molecular interactions that underpin its biological function.
The process involves crystallizing a purified protein in the presence of cholesteryl sulfate. These crystals are then exposed to an intense X-ray beam. youtube.com The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that is captured by a detector. youtube.com Sophisticated computational methods are used to process this pattern and calculate an electron density map, from which a three-dimensional model of the protein-ligand complex can be built. youtube.com
Crystal structures of proteins like the retinoic acid receptor-related orphan receptor alpha (RORα) and cholesteryl ester transfer protein (CETP) have revealed key features of sterol binding. nih.govnih.govnih.gov These structures show that cholesteryl sulfate often binds in a hydrophobic pocket or tunnel. nih.govnih.gov The sulfate group typically forms hydrogen bonds with polar amino acid residues such as asparagine, glutamine, or tyrosine, while the hydrophobic steroid body interacts with nonpolar residues like leucine (B10760876), isoleucine, and valine. nih.gov This detailed structural information is invaluable for understanding the ligand's specificity and mechanism of action. nih.gov
Comparative Studies with Cholesterol and Other Sterol Sulfates
Differential Effects on Membrane Properties and Lipid Domains
Cholesteryl potassium sulfate (B86663), also known as cholesterol sulfate (CS), and cholesterol (CH) exhibit contrasting effects on the biophysical properties of cell membranes. Due to its charged sulfate group, CS is positioned more at the water-lipid interface of the membrane bilayer, unlike cholesterol, which is more deeply embedded. mdpi.com This positioning contributes to a decrease in the membrane's surface potential and enhances membrane stability, as observed in red blood cells. mdpi.com
One of the key differences lies in their influence on membrane fluidity and order. While cholesterol is well-known for its ability to increase the packing and rigidity of lipid membranes, the effect of CS is more nuanced and depends on the membrane composition. mdpi.com In cholesterol-poor membrane models, increasing concentrations of CS lead to a slight decrease in membrane fluidity. mdpi.comnih.gov Conversely, in cholesterol-rich systems, the impact of CS on fluidity is negligible. mdpi.comnih.gov However, CS consistently demonstrates an ordering effect on membrane organization, a property that is influenced by the surrounding lipid composition and cholesterol content. mdpi.comnih.gov
Studies using dimyristoylphosphatidylcholine (B1235183) (DMPC) membranes have provided detailed insights into these differences. In these model systems, CS extends the lamellar phase domain to higher water contents. nih.gov Specifically, replacing 30 mol% of cholesterol with CS in DMPC lamellae results in the trapping of an additional 30 wt% of water. nih.gov This increased hydration is evident from the larger lamellar repeat distances at maximal hydration for CS-containing membranes (147 ± 4 Å) compared to cholesterol-containing ones (64 ± 2 Å). nih.gov
Furthermore, nuclear magnetic resonance (NMR) studies have shown that CS binds approximately 12 more water molecules at the membrane interface than cholesterol. nih.gov At high temperatures, 30 mol% of CS orders the DMPC membrane to a similar extent as 15 mol% of cholesterol. nih.gov However, at lower temperatures, CS has a much more disordering effect than cholesterol. nih.gov These varied effects are attributed to the interplay of attractive van der Waals forces and the repulsive steric and electrostatic interactions of the negatively charged sulfate group of CS. nih.gov
The table below summarizes the differential effects of cholesteryl potassium sulfate and cholesterol on membrane properties based on studies with DMPC membranes.
| Property | This compound (CS) | Cholesterol (CH) | Reference |
| Membrane Hydration | Induces trapping of 30 wt% additional water (at 30 mol% substitution for CH). | Lower water trapping capacity. | nih.gov |
| Lamellar Repeat Distance | 147 ± 4 Å at maximal hydration. | 64 ± 2 Å at maximal hydration. | nih.gov |
| Water Binding at Interface | Binds ~12 more water molecules than CH. | Lower water binding. | nih.gov |
| Membrane Ordering (High Temp) | 30 mol% CS orders the membrane similar to 15 mol% CH. | Standard ordering effect. | nih.gov |
| Membrane Ordering (Low Temp) | Significantly more disordering than CH. | Less disordering effect. | nih.gov |
Contrasting Molecular Interactions and Biological Activities
The distinct molecular interactions of this compound (CS) compared to cholesterol and other sterol sulfates lead to a unique profile of biological activities. The presence of the sulfate group is a key determinant of these differences.
For instance, in studies of platelet adhesion, platelets were found to adhere to CS but not to cholesterol, cholesterol acetate, estrone (B1671321) sulfate, or dehydroepiandrosterone (B1670201) sulfate (DHEA-S). ahajournals.org This specificity suggests that both the cholesterol structure and the sulfate group are crucial for this interaction. ahajournals.org This adhesion occurs under flow conditions characteristic of arteries, indicating a potential role for CS in thrombosis and atherosclerosis, especially since its levels are elevated in hypercholesterolemia and it is found in atherosclerotic lesions. ahajournals.org
In the context of steroid hormone biosynthesis, CS has been shown to have an inhibitory effect on the conversion of cholesterol to pregnenolone (B344588) by the enzyme CYP11A1. nih.gov In contrast, another sulfated steroid, DHEA-S, was found to increase the activity of this enzyme. nih.gov This highlights how different sulfated sterols can have opposing effects on the same biological pathway. The negatively charged sulfate group of DHEA-S appears to be essential for increasing CYP11A1 activity, leading to a 75% increase in catalytic efficiency. nih.gov
The biological activities of CS are broad and include stabilizing cell membranes, regulating sperm capacitation, and modulating the activity of serine proteases involved in blood clotting and epidermal cell adhesion. nih.govhmdb.ca It is also involved in signal transduction pathways by regulating certain protein kinase C isoforms and modulating phosphatidylinositol 3-kinase specificity. nih.govhmdb.ca In contrast, while DHEA-S is abundant, its specific functions have been more enigmatic, though it is recognized for its roles in the central nervous system. nih.govzrtlab.com
The following table provides a comparison of the molecular interactions and biological activities of this compound, cholesterol, and dehydroepiandrosterone sulfate.
| Feature | This compound (CS) | Cholesterol | Dehydroepiandrosterone Sulfate (DHEAS) | Reference |
| Platelet Adhesion | Promotes adhesion. | No significant adhesion. | No significant adhesion. | ahajournals.org |
| CYP11A1 Activity | Inhibitory. | Substrate for the enzyme. | Stimulatory. | nih.gov |
| Protein Binding Affinity | Higher affinity for some proteins (e.g., RORalpha, NPC2) due to stronger ionic interactions. | Lower binding affinity compared to CS for certain proteins. | Binds strongly to albumin. accessmedlab.com | nih.gov |
| Key Biological Roles | Membrane stabilization, sperm capacitation, protease regulation, signal transduction. nih.govhmdb.ca | Essential for membrane structure and fluidity, precursor for steroid hormones and bile acids. mdpi.com | Neurotransmitter modulation, precursor for sex steroids. zrtlab.comaccessmedlab.com |
Biomaterial Science and Research Applications of Cholesteryl Potassium Sulfate
Formation of Nanoparticles for Intracellular Delivery Research
The unique molecular structure of cholesteryl derivatives enables their use in forming nanoparticles for intracellular delivery. researchgate.net Nanoparticles are at the forefront of nanomedicine, serving as carriers to transport therapeutic agents into cells. nih.govnih.gov The design of these carriers is critical for their efficacy, with physicochemical properties like size, shape, and surface chemistry determining the mechanisms of cellular uptake and intracellular trafficking. nih.gov
Cholesterol-based amphiphiles can self-assemble into core-shell nanoparticles, typically with a hydrophobic core suitable for encapsulating lipophilic drugs. researchgate.net The principles of nanoparticle-mediated delivery involve encapsulating active compounds to protect them from degradation, prolong their circulation time, and facilitate their entry into target cells. nih.gov Systems based on cholesterol can form nanoparticles smaller than 100 nm, a size suitable for applications in targeted therapy. researchgate.net The shape of nanoparticles also influences their interaction with cells; for instance, disc-shaped or rod-shaped nanoparticles have demonstrated higher rates of internalization compared to spherical ones in some studies. nih.gov While research has explored various cholesterol-containing nanoparticles, the specific use of cholesteryl potassium sulfate (B86663) in forming standalone nanoparticles for intracellular delivery is primarily documented in the context of its complexation with other molecules, such as the antifungal agent Amphotericin B.
Complexation with Bioactive Compounds (e.g., Amphotericin B)
A significant application of cholesteryl sulfate in biomaterial research is its ability to form complexes with bioactive compounds, most notably the antifungal drug Amphotericin B (AmB). nih.govnih.gov This complexation has led to the development of a lipid-based formulation known as Amphotericin B Colloidal Dispersion (ABCD). nih.govresearchgate.net This formulation consists of a 1:1 molar ratio complex of AmB and cholesteryl sulfate. nih.govresearchgate.net The formation of such lipid-based carriers is a strategy to modulate the functional properties of a drug compared to its unencapsulated or non-lipid-associated form. nih.govnih.gov The resulting product is a colloidal dispersion of microscopic particles designed to improve the therapeutic index of the parent drug. nih.govccjm.org
The complex formed between Amphotericin B and cholesteryl sulfate has a distinct and well-characterized structure. It self-assembles into uniform, microscopic, disc-shaped particles. nih.govresearchgate.netccjm.org These particles are composed of a bilayer of sodium cholesteryl sulfate which is interspersed with Amphotericin B through noncovalent interactions. researchgate.net
Detailed structural analysis reveals that two molecules of Amphotericin B bind to two molecules of cholesteryl sulfate, creating a tetramer with both hydrophilic and hydrophobic regions. These tetramers then aggregate to form spiral arms, which constitute the final disk-like structure. researchgate.net This thermodynamically stable complex has a mean hydrodynamic diameter ranging from approximately 115 to 122 nm and a thickness of about 4 nm. researchgate.netresearchgate.net
| Structural Parameter | Description | Source(s) |
| Morphology | Disc-shaped or disk-like particles | nih.govresearchgate.netccjm.org |
| Composition | 1:1 molar ratio complex of Amphotericin B and sodium cholesteryl sulfate | nih.govresearchgate.net |
| Arrangement | Bilayer of cholesteryl sulfate with interspersed Amphotericin B | researchgate.net |
| Sub-structure | Tetramers of AmB and cholesteryl sulfate aggregate into spiral arms | researchgate.net |
| Mean Hydrodynamic Diameter | ~115 - 122 nm | researchgate.netresearchgate.net |
| Thickness | ~4 nm | researchgate.net |
This table presents the structural characteristics of the Amphotericin B-cholesteryl sulfate complex.
The complexation of Amphotericin B with cholesteryl sulfate significantly modulates the drug's properties and its interactions with cells. A primary driver for developing this lipid formulation was to reduce the toxicity associated with conventional AmB. nih.gov Amphotericin B acts by binding to sterols in cell membranes, leading to pore formation, leakage of intracellular contents, and cell death. nih.govresearchgate.net While its primary target in fungi is ergosterol, it also interacts with cholesterol in mammalian cell membranes, which is the basis for its toxicity in humans. nih.govnih.gov
The cholesteryl sulfate complex alters the drug's biodistribution and its interaction with mammalian membranes. researchgate.netnih.gov The complex is stable in blood and plasma with minimal dissociation. researchgate.net This stability is crucial, as the association with lipids modulates the binding of AmB to lipoproteins, thereby influencing its tissue distribution. nih.gov The complex is preferentially taken up by organs of the reticuloendothelial system, such as the liver and spleen, which can act as a reservoir for the drug. nih.govnih.govnih.gov This leads to reduced peak plasma levels of AmB and lower accumulation in the kidneys, the primary site of dose-limiting toxicity for conventional AmB. researchgate.net This selective transfer of AmB from the lipid complex to fungal cells over mammalian cells is a key factor in its improved therapeutic profile. nih.gov Molecular dynamics studies suggest that AmB has a higher affinity for ergosterol-containing membranes (fungal) compared to cholesterol-containing membranes (mammalian), and this selectivity may be enhanced by its formulation. nih.gov Furthermore, the presence of potassium ions has been shown to interfere with the interaction between AmB and cholesterol-enriched regions of membranes. nih.gov
| Property/Interaction | Modulation by Complexation with Cholesteryl Sulfate | Source(s) |
| Toxicity | Reduces nephrotoxicity compared to conventional Amphotericin B. | researchgate.netnih.gov |
| Cellular Interaction | Modulates interaction with mammalian cell membrane cholesterol. | nih.govnih.gov |
| Plasma Stability | The complex is stable in blood and plasma with minimal dissociation. | researchgate.net |
| Tissue Distribution | Preferentially accumulates in the reticuloendothelial system (liver, spleen). | nih.govnih.gov |
| Kidney Accumulation | Lowers the levels of Amphotericin B in the kidneys. | researchgate.net |
| Plasma Concentration | Results in reduced peak plasma levels of Amphotericin B. | researchgate.net |
| Therapeutic Action | Maintains efficacy against fungal cells by targeting ergosterol. | nih.govnih.gov |
This table summarizes how complexing Amphotericin B with cholesteryl sulfate modifies its properties and cellular interactions.
Interactions with Microorganisms
Modulation of Bacterial Metabolism and Growth (e.g., Mycobacterium tuberculosis cholesterol utilization)
For pathogenic bacteria such as Mycobacterium tuberculosis, the ability to acquire and metabolize nutrients from the host environment is paramount for its persistence and the progression of disease. Cholesterol, once considered primarily a component of host cell membranes, is now understood to be a critical carbon source for Mtb during infection. nih.govnih.govnih.gov The bacterium has evolved complex machinery to import and catabolize host-derived cholesterol, and the efficiency of this process is directly linked to its ability to thrive within the host.
Research demonstrates that the metabolic response of Mtb to cholesterol is not an isolated process but is integrated with other environmental signals, including ambient pH and the availability of crucial ions. nih.govplos.org Studies have shown that Mtb's growth in media where cholesterol is the primary carbon source is significantly influenced by the bacterium's ability to maintain internal potassium homeostasis. nih.govnih.gov Disruption of the systems responsible for K+ uptake has been found to impede Mtb's growth on cholesterol, indicating that proper ion balance is a prerequisite for the efficient utilization of this lipid. nih.gov This suggests that the presence of cholesterol in the bacterial environment triggers adaptive metabolic pathways that are closely regulated by, and dependent on, other physiological factors.
The significance of cholesterol metabolism extends to the bacterium's virulence. Mtb mutants that are deficient in their capacity to use cholesterol are less able to maintain infection in host models. nih.gov Specifically, the bacterium's ability to grow within lipid-rich host cells, such as foamy macrophages, is compromised when cholesterol utilization pathways are disrupted. nih.govnih.gov These macrophages are characteristic of tuberculous granulomas and serve as a nutrient-rich reservoir for the bacteria. nih.gov
Table 1: Factors Influencing Mycobacterium tuberculosis (Mtb) Growth on Cholesterol
| Condition / Factor | Observation | Reference |
|---|---|---|
| Intact K+ Uptake System (CeoBC) | Enables Mtb response to and growth in cholesterol. | nih.gov |
| Deletion of K+ Uptake System (ΔceoBC) | Impedes Mtb response to and growth in cholesterol medium. | nih.govnih.gov |
| Presence of Cholesterol | Augments Mtb transcriptional response to acidic pH. | plos.org |
| Deletion of mce3R (Lipid Regulator) | Loses the augmentation of cholesterol response in the presence of acidic pH or low K+. | plos.org |
Influence on Intrabacterial Ion Homeostasis (e.g., K+)
The relationship between cholesterol and intrabacterial ion levels is reciprocal and reveals a sophisticated regulatory mechanism. Potassium (K+) is the most abundant intracellular cation, and maintaining its concentration is critical for numerous cellular functions. nih.govnih.gov In Mycobacterium tuberculosis, the availability of cholesterol directly influences the internal K+ concentration. nih.gov
Groundbreaking research has revealed that cholesterol physically interacts with components of the bacterial ion transport machinery. nih.govnih.gov Specifically, cholesterol has been shown to bind directly to CeoB, a component of the CeoBC K+ uptake system in Mtb. nih.govnih.govnih.gov This binding event is not passive; it actively modulates the function of the transport system, leading to an increase in the intrabacterial K+ concentration setpoint. nih.govnih.gov
This elevation in internal K+ serves a clear metabolic purpose. The increased K+ concentration acts to stimulate the activity of MceG, an essential ATPase component of the Mce4 cholesterol transport system. nih.govnih.gov By boosting MceG's activity, the bacterium enhances its ability to import cholesterol, creating a positive feedback loop where the presence of cholesterol facilitates its own uptake by modulating ion homeostasis. nih.gov
Disrupting this finely tuned interplay has significant consequences for the bacterium. Mtb mutants with a compromised K+ uptake system (ΔceoBC) are unable to raise their internal K+ levels in response to cholesterol. nih.govnih.gov This, in turn, diminishes the activity of the MceG ATPase, leading to impaired cholesterol import and a reduced ability to grow in cholesterol-rich environments. nih.govnih.gov Furthermore, mutations in the CeoB protein that prevent it from binding to cholesterol result in a notable attenuation of Mtb growth in lipid-rich conditions and during infection, underscoring the importance of this interaction for bacterial pathogenesis. nih.govnih.gov This positions cholesterol not merely as a nutrient but as a key cofactor that regulates a vital ion transport system to optimize bacterial metabolic adaptation. nih.govnih.gov
**Table 2: Cholesterol's Direct Effect on K+ Homeostasis in *M. tuberculosis***
| Component | Interaction / Effect | Consequence | Reference |
|---|---|---|---|
| CeoB (K+ Uptake System Protein) | Directly binds cholesterol. | Modulates the function of the CeoBC K+ uptake system. | nih.govnih.govnih.gov |
| Intrabacterial K+ Concentration | Setpoint is increased in the presence of cholesterol. | Acts as a signal for metabolic adaptation. | nih.govnih.gov |
| MceG (ATPase for Cholesterol Import) | Activity is augmented by increased K+ levels. | Enhances cholesterol uptake through the Mce4 transport system. | nih.govnih.govnih.gov |
| Cholesterol-Binding Deficient CeoB | Prevents cholesterol from modulating K+ uptake. | Attenuates Mtb growth in lipid-rich environments and in vivo. | nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying cholesteryl potassium sulfate in biological samples?
- Methodological Answer : Enzymatic assays using cholesterol oxidase and peroxidase-coupled reactions are widely employed. For example, hydrolysis of cholesteryl esters via cholesterol ester hydrolase releases free cholesterol, which is oxidized to produce hydrogen peroxide. This reacts with 4-aminoantipyrine and phenol to form a chromogen detectable at 500 nm . Cross-validation with LC-MS is recommended to confirm specificity, especially in complex matrices like serum or cerebrospinal fluid (CSF) .
Q. How is this compound synthesized and characterized for experimental use?
- Methodological Answer : Synthesis typically involves sulfation of cholesterol using sulfur trioxide complexes, followed by potassium salt formation. Characterization requires NMR (e.g., H and C) to confirm sulfate esterification at the C-3 position and mass spectrometry for molecular weight validation (CHKOS, exact mass 528.7 g/mol) . Purity must exceed 95% for reproducible results, verified via thin-layer chromatography (TLC) or HPLC .
Advanced Research Questions
Q. How do structural modifications of this compound impact its interactions with membrane-bound proteins?
- Methodological Answer : X-ray crystallography studies (e.g., CYP142A2-cholesteryl sulfate complexes) reveal that the sulfate group stabilizes substrate binding in enzyme active sites. Molecular dynamics simulations can model how variations in the sterol backbone or sulfate positioning alter binding affinity . Experimental validation via isothermal titration calorimetry (ITC) is recommended to quantify thermodynamic parameters .
Q. What methodological challenges arise in isolating this compound from lipid mixtures, and how are they addressed?
- Methodological Answer : Co-elution with structurally similar esters (e.g., cholesteryl stearate or palmitate) is a key challenge. Solid-phase extraction (SPE) with aminopropyl-silica columns improves separation, while tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) enhances specificity . Cross-reactivity in enzymatic assays must be ruled out using negative controls (e.g., esterase inhibitors) .
Q. What evidence supports the role of this compound in disease pathogenesis, such as cancer or neurodegenerative disorders?
- Methodological Answer : Elevated levels in gliomas correlate with tumor cell proliferation, as shown via LC-MS analysis of CSF samples . Mechanistic studies using siRNA knockdown of sulfotransferases (e.g., SULT2B1b) in cell lines demonstrate reduced tumor growth in vitro. In vivo models require intracerebral administration to bypass blood-brain barrier limitations .
Q. How can researchers resolve contradictory data on cholesteryl sulfate’s metabolic stability across studies?
- Methodological Answer : Discrepancies often stem from sample preparation (e.g., hydrolysis during storage). Stabilization with protease/esterase inhibitors and immediate freezing at -80°C is critical. Meta-analyses of published datasets should account for methodological variables (e.g., extraction protocols, detection limits) .
Methodological Design and Validation
Q. What are the advantages and limitations of using in vitro vs. in vivo models to study this compound’s biological functions?
- Answer :
- In vitro: Enables precise control of lipid concentrations (e.g., artificial membrane systems) but lacks physiological complexity. Use lipidomics to track metabolite flux .
- In vivo: Reflects systemic interactions but faces challenges in quantifying CSF or tissue-specific levels. Isotopic labeling (e.g., S) improves traceability .
Q. How can researchers optimize assays to study this compound’s interactions with other lipids (e.g., phosphatidylcholine)?
- Methodological Answer : Co-incubation assays in liposomal formulations mimic membrane environments. Fluorescence resonance energy transfer (FRET) pairs or surface plasmon resonance (SPR) quantify binding kinetics. Include cholesterol-depleted controls to isolate sulfate-specific effects .
Ethical and Regulatory Considerations
Q. What regulatory guidelines apply to the use of this compound in preclinical research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
